Vilazodone D8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

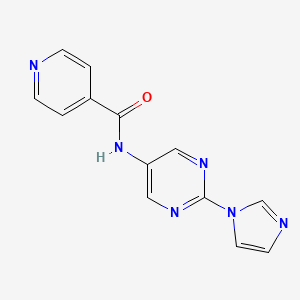

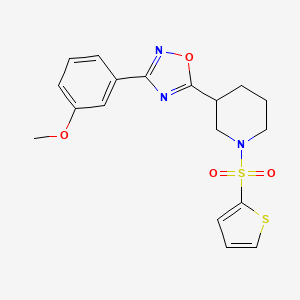

Vilazodone D8 is a deuterated form of Vilazodone, a compound primarily used as an antidepressant. Vilazodone itself is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor . The deuterated form, this compound, is often used as an internal standard in analytical chemistry for the quantification of Vilazodone by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Aplicaciones Científicas De Investigación

Vilazodone D8 is extensively used in scientific research, particularly in:

Chemistry: As an internal standard for quantification in analytical methods like GC-MS and LC-MS.

Biology: Studying the pharmacokinetics and metabolism of Vilazodone.

Medicine: Researching its efficacy and safety in treating major depressive disorder.

Industry: Used in the development of new antidepressant formulations and quality control.

Mecanismo De Acción

Safety and Hazards

Vilazodone D8 is intended for use as an internal standard for the quantification of vilazodone . Vilazodone has been associated with common adverse events including diarrhea, nausea, and headache . Serious side effects may include increased suicidal thoughts or actions in those under the age of 25, serotonin syndrome, bleeding, mania, pancreatitis, and SIADH .

Direcciones Futuras

Vilazodone is a novel compound with combined high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT1A receptors . It is approved in the US for the treatment of major depressive disorder (MDD) in adults . The drug lost patent protection in June 2022 for adults and in July 2023 for pediatrics . Generic versions have been approved by the U.S. Food and Drug Administration (FDA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Vilazodone involves several steps, starting from 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide . The process includes:

Reaction of 5-cyanoindole with 4-chlorobutanoyl chloride: under catalysis by isobutyl-AlCl2 to form an intermediate.

Reduction of the intermediate: using 2-(methoxyethoxy)aluminum hydride.

Hydrogenation of 5-nitrobenzofuran-2-carboxamide: with Pd/C to form another intermediate.

Nucleophilic substitution: of the intermediates using K2CO3/DMF to finally obtain Vilazodone.

Industrial Production Methods

For industrial production, a more scalable and cost-effective method involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. This method yields Vilazodone with 99% purity and an overall yield of 24% .

Análisis De Reacciones Químicas

Types of Reactions

Vilazodone undergoes several types of chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using bases like potassium carbonate in solvents like dimethylformamide (DMF).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, Vilazodone .

Comparación Con Compuestos Similares

Similar Compounds

Bupropion: Another antidepressant but works by inhibiting the reuptake of norepinephrine and dopamine.

Cymbalta (Duloxetine): An antidepressant that inhibits the reuptake of both serotonin and norepinephrine.

Uniqueness

Vilazodone’s uniqueness lies in its dual mechanism of action as both an SSRI and a partial agonist of the 5-HT1A receptor, which may result in fewer sexual side effects compared to other SSRIs .

Propiedades

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEGOXDYSFKCPT-PMCMNDOISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)

![3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2630447.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)

![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2630453.png)

![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)